

# Comparative Toxicity Analysis of 4-Chloro-N-cyclopentylbenzylamine and Related Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Chloro-N- cyclopentylbenzylamine	
Cat. No.:	B185340	Get Quote

A comprehensive guide for researchers and drug development professionals on the relative toxicity of **4-Chloro-N-cyclopentylbenzylamine** and analogous compounds, supported by available toxicological data and mechanistic insights.

This guide provides a comparative overview of the toxicity profiles of **4-Chloro-N-cyclopentylbenzylamine** and structurally related benzylamine derivatives. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological assessment. The data presented is compiled from publicly available safety data sheets and scientific literature.

# **Executive Summary**

Substituted benzylamines are a class of compounds with diverse biological activities, leading to their investigation in various therapeutic areas. However, their potential toxicity is a critical consideration in drug development. This guide focuses on the comparative toxicity of **4-Chloro-N-cyclopentylbenzylamine** and related structures, highlighting the influence of substitutions on the benzyl ring and the nitrogen atom. While specific quantitative toxicity data for **4-Chloro-N-cyclopentylbenzylamine** is limited, analysis of related compounds provides valuable insights into structure-toxicity relationships.

## **Comparative Toxicity Data**







The following table summarizes the available acute oral toxicity data (LD50) for **4-Chloro-N-cyclopentylbenzylamine** and a selection of structurally related compounds. The data is primarily from studies conducted in rats.



Compound Name	Structure	CAS Number	Molecular Weight ( g/mol )	Oral LD50 (Rat)	GHS Hazard Classificati on (Oral)
4-Chloro-N- cyclopentylbe nzylamine	4-Cl- C6H4CH2NH- c-C5H9	66063-15-8	209.71	Data Not Available	Harmful if swallowed[1]
Benzylamine	C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> NH <sub>2</sub>	100-46-9	107.15	552 - 1130 mg/kg[2][3]	Harmful if swallowed
4- Chlorobenzyl amine	4-Cl- C <sub>6</sub> H <sub>4</sub> CH <sub>2</sub> NH <sub>2</sub>	104-86-9	141.60	Data Not Available	Harmful if swallowed[4]
2,4- Dichlorobenz ylamine	2,4-Cl2- C6H3CH2NH2	95-00-1	176.04	Data Not Available	Causes severe skin burns and eye damage[5]
3,4- Dichlorobenz ylamine	3,4-Cl2- C6H3CH2NH2	102-49-8	176.04	Data Not Available	Causes severe skin burns and eye damage
N- Methylbenzyl amine	C6H5CH2NH CH3	103-67-3	121.18	300 mg/kg[6]	Harmful if swallowed
N- Ethylbenzyla mine	C6H5CH2NH( CH2CH3)	14321-27-8	135.21	Data Not Available	Causes severe skin burns and eye damage[7]
N- Isopropylben zylamine	C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> NH CH(CH <sub>3</sub> ) <sub>2</sub>	102-97-6	149.23	Data Not Available	Causes cell death in neuronal cell lines (IC50



~1-3 mM)[8] [9][10]

Note: The absence of a specific LD50 value does not imply a lack of toxicity. GHS classifications are based on available data and indicate potential hazards.

### **Structure-Toxicity Relationship Analysis**

Based on the available data, several structure-activity relationships can be inferred:

- N-Alkylation: The introduction of a methyl group on the nitrogen atom of benzylamine to form N-methylbenzylamine appears to increase acute oral toxicity, as indicated by a lower LD50 value compared to the parent compound[6].
- Chlorination of the Benzyl Ring: The presence of chlorine atoms on the benzyl ring generally
  imparts significant corrosive properties, leading to classifications of severe skin and eye
  damage for dichlorinated derivatives[5]. While quantitative LD50 data is lacking, this
  suggests a different and potentially more severe local toxicity profile compared to the nonchlorinated parent compound.
- N-Cycloalkyl Substitution: The specific influence of the N-cyclopentyl group on the toxicity of 4-chlorobenzylamine cannot be definitively determined without direct experimental data. However, the GHS classification of "Harmful if swallowed" for 4-Chloro-N-cyclopentylbenzylamine suggests a toxicity profile that warrants caution[1].

#### **Mechanistic Insights**

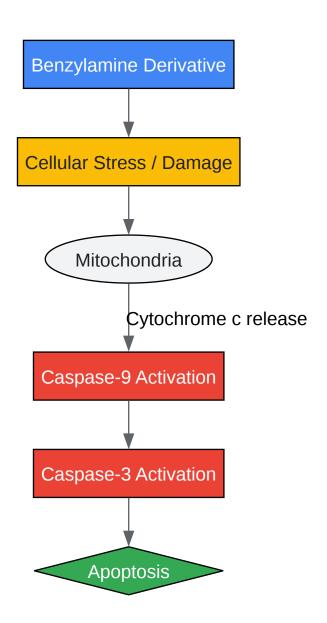
The toxicity of benzylamine derivatives can be attributed to several mechanisms, including metabolic activation and induction of apoptosis.

## **Metabolic Activation by Cytochrome P450**

Benzylamines can undergo metabolism by cytochrome P450 (CYP450) enzymes, which are primarily located in the liver[11][12][13][14]. This metabolic process can lead to the formation of reactive intermediates that may contribute to cellular toxicity. The specific CYP450 isozymes involved in the metabolism of **4-Chloro-N-cyclopentylbenzylamine** and its analogs have not been fully elucidated but are a critical area for further investigation.







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